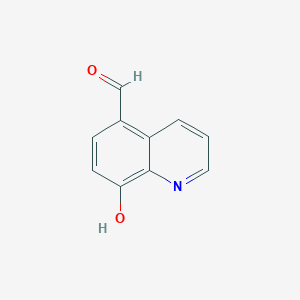

8-Hydroxyquinoline-5-carbaldehyde

概要

説明

8-Hydroxyquinoline-5-carbaldehyde is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline ring system with a hydroxyl group at the 8th position and an aldehyde group at the 5th position. It is a versatile molecule with significant applications in various scientific fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-carbaldehyde typically involves the formylation of 8-hydroxyquinoline. One common method is the Reimer-Tiemann reaction, where chloroform and a strong base like sodium hydroxide are used to introduce the formyl group at the 5th position . Another method involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale Reimer-Tiemann reactions or other formylation techniques optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

化学反応の分析

Key Chemical Reactions

The compound undergoes a variety of transformations due to its aldehyde and hydroxyl groups:

2.1 Oxidation

-

Reaction : The aldehyde group (-CHO) is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents.

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

2.2 Reduction

-

Reaction : The aldehyde group is reduced to a hydroxyl group (-CH₂OH) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

2.3 Substitution Reactions

-

8-Hydroxyl Group : Substitution occurs via Suzuki cross-coupling reactions (e.g., aryl groups at C5 or C7) or halogenation (e.g., bromine substitution) .

-

Aldehyde Group : Condensation reactions (e.g., with hydrazines or alcohols) form imines or acetals .

2.4 Condensation Reactions

-

Perkin Reaction : Aldehydes react with aromatic aldehydes to form styrylquinolines under basic conditions .

-

Hydrazine Condensation : Forms hydrazones with biotin hydrazide (e.g., IC₅₀ = 1.35 nM in antiviral assays) .

科学的研究の応用

Coordination Chemistry

8-Hydroxyquinoline-5-carbaldehyde serves as an effective ligand in coordination chemistry, forming stable complexes with various metal ions. Its chelating properties make it valuable for applications in analytical chemistry, particularly in metal ion detection and separation techniques .

The compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : It has been shown to possess antibacterial, antifungal, and antileishmanial properties. For instance, derivatives of 8-hydroxyquinoline have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research indicates that 8-hydroxyquinoline derivatives can inhibit cancer cell proliferation. For example, compounds derived from it have shown cytotoxic effects on human lung carcinoma (A-549) and cervical carcinoma (HeLa) cell lines . A specific derivative demonstrated an IC50 value of 5.6 mM against A-549 cells, indicating promising anticancer potential .

- Neuroprotective Effects : The compound acts as an iron-chelator, which is beneficial for neuroprotection in conditions like Alzheimer's disease. Some derivatives have progressed to clinical trials for their potential in treating neurodegenerative diseases .

Fluorescent Probes

Due to its ability to chelate metal ions, this compound is used as a fluorescent probe for detecting metal ions such as magnesium (Mg²⁺) and zinc (Zn²⁺). This application is crucial in biological systems where metal ion homeostasis is vital .

Data Tables

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of an 8-hydroxyquinoline derivative hybridized with ciprofloxacin, the compound showed significant promise against both susceptible and drug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL .

Case Study 2: Anticancer Activity

A series of styrylquinolines derived from 8-hydroxyquinoline were tested for their anticancer properties. One derivative exhibited potent activity against lung cancer cells with an IC50 value lower than that of doxorubicin, indicating its potential as a therapeutic agent .

作用機序

The biological activity of 8-hydroxyquinoline-5-carbaldehyde is primarily due to its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects . The compound can also act as a transcription inhibitor, affecting gene expression and cellular functions .

類似化合物との比較

8-Hydroxyquinoline: The parent compound, known for its broad biological activity.

5-Nitro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.

8-Hydroxyquinoline-2-carbaldehyde: Another formylated derivative with different positional isomerism.

Uniqueness: 8-Hydroxyquinoline-5-carbaldehyde is unique due to the specific positioning of the formyl group, which influences its reactivity and biological activity. Its ability to form stable chelates with metal ions makes it particularly valuable in various applications .

生物活性

8-Hydroxyquinoline-5-carbaldehyde is a derivative of 8-hydroxyquinoline, characterized by a hydroxyl group at the 8th position and an aldehyde group at the 5th position of the quinoline ring. This compound is recognized for its diverse biological activities, including antimicrobial, anticancer, and antifungal effects, making it a subject of extensive research in medicinal chemistry.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, a recent study reported a minimum inhibitory concentration (MIC) ranging from 1 to 32 µg/mL against selected bacterial strains, highlighting its potential as an antibacterial agent .

Anticancer Effects

The compound exhibits promising anticancer properties through various mechanisms. It has been shown to modulate cellular metal and redox homeostasis, which is crucial for cancer cell proliferation and survival. Notably, metal complexes formed with 8-hydroxyquinoline derivatives have intrinsic anticancer activity. Research indicates that these complexes can induce apoptosis in cancer cells and inhibit cell cycle progression. For example, studies have shown that Cu(II) complexes derived from 8-hydroxyquinoline exhibit high cytotoxicity against multiple cancer cell lines, with IC50 values lower than 1 µM .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound acts as an inhibitor of several enzymes, including cholinesterases, which play a role in neurotransmission.

- Gene Expression Modulation : It influences transcription factors and cellular signaling pathways, leading to altered gene expression profiles that can affect cell growth and apoptosis .

- Metal Chelation : The ability to form stable chelates with metal ions enhances its biological activity, particularly in the context of anticancer and antimicrobial effects .

Structure-Activity Relationships (SAR)

The biological activity of 8-hydroxyquinoline derivatives can be fine-tuned through modifications at specific positions on the quinoline ring. For example:

- Substituents at Position 2 : Aromatic amide substitutions increase lipophilicity and enhance antiviral activity due to electron-withdrawing properties .

- Substituents at Position 5 : Electron-withdrawing groups at this position improve anticancer efficacy .

| Position | Modification Type | Effect on Activity |

|---|---|---|

| 2 | Aromatic amide substitution | Increased lipophilicity; antiviral |

| 5 | Electron-withdrawing groups | Enhanced anticancer activity |

Study on Antimicrobial Activity

A study conducted on various substituted 8-hydroxyquinolines indicated that this compound exhibited significant antibacterial properties when tested against strains like Staphylococcus aureus and Escherichia coli. The results confirmed its potential as a lead compound for developing new antibacterial agents .

Study on Anticancer Activity

In another investigation focused on the cytotoxic effects of metal complexes derived from 8-hydroxyquinoline derivatives, researchers found that Cu(II) complexes significantly inhibited the proliferation of HeLa cervical cancer cells. The mechanism involved caspase-dependent apoptosis and cell cycle arrest in the S phase, underscoring the compound's potential in cancer therapy .

特性

IUPAC Name |

8-hydroxyquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIADJWREMDHKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298275 | |

| Record name | 8-hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2598-30-3 | |

| Record name | 2598-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2598-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 8-Hydroxyquinoline-5-carbaldehyde useful as a potential metal ion sensor?

A1: this compound demonstrates promising potential as a fluorescent chemosensor, particularly for Mg2+ ions. Studies have shown that this compound exhibits a significant increase in fluorescence intensity upon binding with Mg2+ ions, even at very low concentrations. [] This selectivity and sensitivity arise from the specific interaction between the compound's structure and the Mg2+ ion.

Q2: How does the structure of this compound influence its ability to bind to metal ions?

A2: The molecular structure of this compound plays a crucial role in its metal-binding properties. The molecule contains both an 8-hydroxyquinoline group and a carbaldehyde group. The oxygen and nitrogen atoms within these groups can act as electron donors, forming coordinate bonds with metal ions. [] This ability to chelate metal ions makes this compound and its derivatives interesting subjects for further research in sensing and other applications.

Q3: Can this compound be modified to target specific metal ions other than Mg2+?

A3: Yes, research suggests that modifications to the this compound structure can influence its selectivity for different metal ions. For example, one study successfully synthesized a Schiff base derivative of this compound that displayed high selectivity and sensitivity towards Al3+ ions in a slightly acidic aqueous environment. [] This highlights the potential for tailoring the compound's properties for specific metal ion detection by introducing different substituents and modifying its structure.

Q4: What synthetic approaches are available for producing this compound and its derivatives?

A4: Several synthetic routes are available for obtaining this compound and its derivatives. Researchers often utilize classic methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions for introducing aldehyde groups at specific positions on the quinoline ring. [] Choosing the optimal method depends on factors such as the desired substitution pattern, reaction efficiency, and overall yield.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。